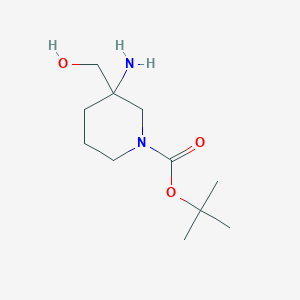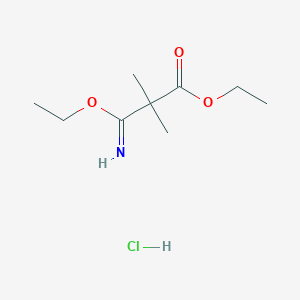![molecular formula C23H16N2O B2636263 3-(4-Methylphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one CAS No. 1020252-53-2](/img/structure/B2636263.png)
3-(4-Methylphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methylphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one, also known as MPIDP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPIDP belongs to the class of indeno[2,3-D]pyrazole derivatives and has been extensively studied for its chemical and biological properties.
Aplicaciones Científicas De Investigación
Corrosion Inhibition and Antimicrobial Applications
Pyrazole and pyrazolone derivatives, including those structurally similar to 3-(4-Methylphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one, have been synthesized and evaluated for their efficiency as corrosion inhibitors for copper alloy dissolution in basic media. These compounds showed high efficacy in preventing the dissolution of copper, highlighting their potential as corrosion inhibitors. Additionally, these compounds exhibited significant antibacterial activities against gram-positive and gram-negative bacteria, surpassing conventional bactericide agents in effectiveness. This suggests their potential application in antimicrobial coatings or treatments (Sayed et al., 2018).
Pharmaceutical Potential and Reactivity Studies
Another study focused on the synthesis and spectroscopic study of pyrazole derivatives, including detailed computational evaluation of their reactivity and pharmaceutical potential. Through computational techniques such as density functional theory (DFT) calculations, molecular dynamics (MD) simulations, and molecular docking, insights were gained into the reactive properties of these compounds. The research proposed potential inhibitory activities against specific human enzymes, suggesting their development as new drug candidates (Thomas et al., 2018).
Green Chemistry in Synthesis
The pursuit of environmentally friendly synthetic methods has led to the development of "green" chemistry approaches for synthesizing pyrano[2,3-c]pyrazoles, which are known for their broad biological activity. A study demonstrated the synthesis of these compounds under solvent-free conditions or in minimal amounts of water, utilizing non-toxic bases. This method not only reduces the environmental impact but also improves the efficiency and cost-effectiveness of the synthesis process, which could be applied to the production of related compounds like this compound (Ilovaisky et al., 2014).
Propiedades
IUPAC Name |
3-(4-methylphenyl)-1-phenylindeno[1,2-c]pyrazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O/c1-15-11-13-16(14-12-15)21-20-22(18-9-5-6-10-19(18)23(20)26)25(24-21)17-7-3-2-4-8-17/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWYOLGAFPJQCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C2C(=O)C4=CC=CC=C43)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-hydroxy-8-[(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B2636185.png)
![Ethyl 4-hydroxy-5-methoxypyrrolo[2,1-F][1,2,4]triazine-6-carboxylate](/img/structure/B2636186.png)



]-3,3-spiro[2-(5,5-dimethyl cyclohexane-1,3-dionyl)]dihydro-2H-pyrolo[3,4-d]isoxazole-4,6-(3H,5H-dione](/img/structure/B2636194.png)

![2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-hydroxyphenyl)acetamide](/img/structure/B2636197.png)
![2-Ethoxy-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]acetamide;hydrochloride](/img/structure/B2636198.png)

![2-(Phenylmethoxycarbonylamino)-2-[3-(3,3,3-trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2636201.png)